molecular formula C36H46ClN5O5S B10859671 Beclabuvirhydrochloride

Beclabuvirhydrochloride

Cat. No.: B10859671
M. Wt: 696.3 g/mol
InChI Key: IHXVACFNNPBRLK-VTFHPOPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beclabuvir hydrochloride (C₃₆H₄₆ClN₅O₅S; molecular weight: 696.30 g/mol) is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication . It exhibits nanomolar activity against HCV genotypes 1, 3, 4, 5, and 6 in vitro . Structurally, it contains four stereocenters and a cyclopropane-fused indole-benzazepine core, contributing to its high binding affinity for the NS5B thumb domain .

Clinically, Beclabuvir is used in combination therapies for chronic HCV genotype 1 infection. A phase 2a trial demonstrated that Beclabuvir (75 mg or 150 mg) combined with peginterferon alfa-2a (pegIFN) and ribavirin (RBV) achieved extended rapid virologic response (eRVR) rates of 76.9% and 38.5%, respectively, compared to 0% for pegIFN/RBV alone . Notably, Beclabuvir is a component of the fixed-dose combination Ximency® (with daclatasvir and asunaprevir), approved in Japan in 2016 for HCV genotype 1 patients without or with compensated cirrhosis .

Emerging studies suggest Beclabuvir may inhibit SARS-CoV-2 RdRp, with computational models showing superior binding free energy (ΔG = -9.95 kcal/mol) compared to other antivirals, though clinical validation is pending .

Properties

Molecular Formula

C36H46ClN5O5S

Molecular Weight

696.3 g/mol

IUPAC Name

(8S,10R)-19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide;hydrochloride

InChI

InChI=1S/C36H45N5O5S.ClH/c1-38(2)47(44,45)37-34(42)23-10-14-28-31(16-23)40-21-36(35(43)41-24-11-12-25(41)20-39(3)19-24)18-30(36)29-17-26(46-4)13-15-27(29)33(40)32(28)22-8-6-5-7-9-22;/h10,13-17,22,24-25,30H,5-9,11-12,18-21H2,1-4H3,(H,37,42);1H/t24?,25?,30-,36-;/m0./s1

InChI Key

IHXVACFNNPBRLK-VTFHPOPBSA-N

Isomeric SMILES

CN1CC2CCC(C1)N2C(=O)[C@]34C[C@H]3C5=C(C=CC(=C5)OC)C6=C(C7=C(N6C4)C=C(C=C7)C(=O)NS(=O)(=O)N(C)C)C8CCCCC8.Cl

Canonical SMILES

CN1CC2CCC(C1)N2C(=O)C34CC3C5=C(C=CC(=C5)OC)C6=C(C7=C(N6C4)C=C(C=C7)C(=O)NS(=O)(=O)N(C)C)C8CCCCC8.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanism of Action and Target Specificity

Beclabuvir belongs to the NNI class of NS5B inhibitors, which bind allosterically to the enzyme’s thumb domain, disrupting conformational changes required for RNA synthesis. This contrasts with nucleoside/nucleotide inhibitors (e.g., sofosbuvir), which compete with natural substrates at the active site .

Compound Class Target Key Structural Features
Beclabuvir hydrochloride Non-nucleoside inhibitor NS5B thumb domain Cyclopropane-fused indole-benzazepine core
Sofosbuvir Nucleotide analog NS5B active site Uridine monophosphate prodrug
Dasabuvir Non-nucleoside inhibitor NS5B palm domain Diarylbenzothiadiazine scaffold

Clinical Efficacy

  • Beclabuvir : In a phase 2a trial, 75 mg Beclabuvir + pegIFN/RBV achieved 76.9% eRVR and 69.2% sustained virologic response (SVR24). Virologic breakthrough occurred in 3/13 patients at 150 mg .
  • Sofosbuvir: Combined with ledipasvir, it achieves >95% SVR12 in HCV genotype 1, with minimal resistance .
  • Dasabuvir: Part of Viekira Pak® (with ombitasvir/paritaprevir/ritonavir), showing 96% SVR12 in genotype 1b but higher rates of hepatic adverse events .

Pharmacokinetics and Drug Interactions

Beclabuvir is metabolized via CYP3A4 and inhibits CYP2D6, necessitating dose adjustments with strong CYP3A4 inducers/inhibitors . Sofosbuvir, a prodrug, undergoes activation in the liver with minimal CYP involvement, reducing interaction risks .

Parameter Beclabuvir Sofosbuvir
Bioavailability 50–60% (with food) >80%
Half-life 15–20 hours 0.5 hours (prodrug)
Key Interactions CYP3A4/CYP2D6 substrates P-gp/BCRP transporters

Resistance Profile

Beclabuvir-resistant variants (e.g., NS5B-C316N) are cross-resistant to other NNIs but remain susceptible to nucleoside analogs like sofosbuvir .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.